molecular formula C26H34N2O B10775991 6J8Thy4zks CAS No. 2309383-13-7

6J8Thy4zks

Cat. No.: B10775991
CAS No.: 2309383-13-7
M. Wt: 390.6 g/mol
InChI Key: CWLVCTNETVWMMZ-UHFFFAOYSA-N
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Description

Cyclohexylnorfentanyl . It is a synthetic opioid analgesic that belongs to the fentanyl family. Cyclohexylnorfentanyl is characterized by its potent analgesic properties and is primarily used in medical settings for pain management. The molecular formula of Cyclohexylnorfentanyl is C26H34N2O , and it has a molecular weight of 390.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylnorfentanyl is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a key structural component of Cyclohexylnorfentanyl. This is achieved through the reaction of an appropriate amine with a cyclic ketone under acidic conditions.

    N-Phenylation: The piperidine ring is then subjected to N-phenylation using phenylmagnesium bromide or phenyl lithium in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of Cyclohexylnorfentanyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylnorfentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexylnorfentanyl has several scientific research applications, including:

Mechanism of Action

Cyclohexylnorfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation .

Comparison with Similar Compounds

Uniqueness: Cyclohexylnorfentanyl is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexyl group enhances its lipophilicity, leading to faster onset and longer duration of action compared to other fentanyl analogs .

Properties

CAS No.

2309383-13-7

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide

InChI

InChI=1S/C26H34N2O/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2

InChI Key

CWLVCTNETVWMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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